3-Benzofuranmethanamine, N-methyl-
Overview
Description
3-Benzofuranmethanamine, N-methyl- is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran compounds have been found to have anti-hepatitis C virus activity and have been utilized as anticancer agents .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds, in general, have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
3-Benzofuranmethanamine, N-methyl- plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to act as a potential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) . By inhibiting PDE4B, 3-Benzofuranmethanamine, N-methyl- can modulate cAMP signaling pathways, which are crucial for various cellular functions. Additionally, this compound interacts with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters, influencing neurotransmitter levels and signaling .
Cellular Effects
The effects of 3-Benzofuranmethanamine, N-methyl- on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by modulating cAMP levels through PDE4B inhibition, 3-Benzofuranmethanamine, N-methyl- can affect the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . This can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, its interaction with monoamine transporters can impact neurotransmitter release and uptake, affecting neuronal communication and function .
Molecular Mechanism
At the molecular level, 3-Benzofuranmethanamine, N-methyl- exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PDE4B, which leads to increased intracellular cAMP levels . This elevation in cAMP activates PKA, resulting in the phosphorylation of various target proteins that regulate gene expression and cellular metabolism. Additionally, 3-Benzofuranmethanamine, N-methyl- binds to monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin . This inhibition enhances neurotransmitter signaling and can have various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzofuranmethanamine, N-methyl- have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to 3-Benzofuranmethanamine, N-methyl- can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-Benzofuranmethanamine, N-methyl- vary with different dosages in animal models. At lower doses, it has been observed to enhance neurotransmitter signaling and improve cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-Benzofuranmethanamine, N-methyl- is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes N-demethylation, a process mediated by cytochrome P450 (CYP) isoenzymes such as CYP1A2, CYP2D6, and CYP3A4 . This metabolic pathway results in the formation of metabolites that can further interact with various biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-Benzofuranmethanamine, N-methyl- is transported and distributed through interactions with specific transporters and binding proteins. Its interaction with monoamine transporters facilitates its uptake and distribution in neuronal tissues . Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Benzofuranmethanamine, N-methyl- is critical for its activity and function. It is primarily localized in neuronal cells, where it interacts with monoamine transporters and other proteins involved in neurotransmitter signaling . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its biochemical activity and effects on cellular processes .
Properties
IUPAC Name |
1-(1-benzofuran-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWIUMVKDRUBFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.